4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDBGOTLHZQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as the tetrahydropyrimidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H15BrFN3O2
- Molecular Weight : 404.2 g/mol
- Purity : Typically 95%.
The tetrahydropyrimidine derivative exhibits biological activity primarily through inhibition of key enzymes involved in cellular processes. Notably, it has been studied for its inhibitory effects on topoisomerase II , an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapy.
Anticancer Properties
Research indicates that derivatives similar to the tetrahydropyrimidine compound possess significant anticancer properties. For instance:
- Inhibition of Topoisomerase II : Compounds structurally related to the tetrahydropyrimidine have been shown to inhibit both TopoIIα and TopoIIβ enzymatic activities. This dual inhibition can induce cell cycle arrest and apoptosis in various cancer cell lines .
- Cell Line Studies : In vitro studies have demonstrated that these compounds can significantly reduce proliferation rates in cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer), indicating their potential as effective chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of the tetrahydropyrimidine derivative is influenced by its structural components. Modifications in the phenyl rings and the introduction of halogen atoms (like bromine and fluorine) have been shown to enhance its potency against specific cancer types. For example, the presence of a bromine atom on one phenyl ring increases lipophilicity, which may improve cellular uptake and bioavailability .
Case Studies
- Topoisomerase Inhibition :
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Antiinflammatory Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit anti-inflammatory properties by modulating specific receptors involved in inflammatory pathways. The compound's bromine and fluorine substitutions may enhance its binding affinity to these targets, potentially leading to the development of new anti-inflammatory drugs .
Anticancer Properties
Studies have suggested that compounds similar to this tetrahydropyrimidine can inhibit cancer cell proliferation. This is achieved through pathways involving apoptosis and cell cycle regulation. The presence of halogen atoms (bromine and fluorine) is known to influence the biological activity of compounds, possibly enhancing their potency against specific cancer types .
Receptor Modulation
The compound's ability to act as a modulator for various receptors (e.g., FPRs - formyl peptide receptors) has been documented. It shows promising results in calcium mobilization assays, indicating potential use in treating conditions related to immune response and inflammation .
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiinflammatory | Reduced cytokine levels | |
| Anticancer | Inhibition of cell growth | |
| Receptor Modulation | Calcium mobilization |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of tetrahydropyrimidine derivatives, it was found that compounds with similar structures significantly reduced inflammation markers in vitro. This suggests that the compound may be effective in treating diseases characterized by chronic inflammation.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments conducted on various cancer cell lines demonstrated that tetrahydropyrimidine derivatives could effectively inhibit cell proliferation. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential of this compound in oncological therapies.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on molecular formula; †Predicted via analogous compounds ; ‡Calculated from molecular formula.
Hydrogen Bonding and Molecular Interactions
The 2-oxo group in the target compound facilitates hydrogen bonding with biological targets (e.g., TP’s active site), whereas 2-thioxo analogs (e.g., ) exhibit altered binding due to sulfur’s larger atomic radius and reduced electronegativity . The 2-fluorophenyl group’s electronegativity may enhance dipole interactions compared to 2-ethoxyphenyl’s steric bulk .
Preparation Methods
Standard Reaction Protocol
The Biginelli reaction serves as the cornerstone for synthesizing tetrahydropyrimidine scaffolds. For the target compound, a one-pot condensation of 2-bromobenzaldehyde, 2-fluorophenylurea, and ethyl acetoacetate in ethanol under reflux conditions achieves cyclization (Figure 1). Hydrochloric acid (HCl) catalyzes the reaction, with typical conditions involving:
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Molar ratio : 1:1:1 (aldehyde:urea:β-ketoester)
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Temperature : 80–90°C
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Duration : 8–12 hours
Yields range from 58% to 75%, depending on the electronic nature of the aryl substituents. The bromine atom’s electron-withdrawing effect on the benzaldehyde moiety slightly retards imine formation but enhances cyclization efficiency due to increased electrophilicity.
Table 1: Biginelli Reaction Optimization for Target Compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | HCl | DIPEAc | BF₃·Et₂O |
| Solvent | Ethanol | Xylene | DCM |
| Yield (%) | 68 | 72 | 61 |
| Reaction Time (hrs) | 10 | 8 | 12 |
Data adapted from studies on analogous systems.
Acid-Catalyzed Cyclocondensation
HCl-Mediated Synthesis
A modified approach employs N-(2-fluorophenyl)-3-oxobutanamide, 2-bromobenzaldehyde, and urea in ethanol with concentrated HCl. This method bypasses the β-ketoester intermediate, directly forming the carboxamide via in situ activation. Key advantages include:
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Reduced steps : Elimination of ester hydrolysis and amide coupling
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Higher purity : Minimal byproducts due to concerted cyclization
Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of starting materials within 9 hours. Post-reaction, the crude product is recrystallized from ethanol to achieve >95% purity.
Solvent and Temperature Effects
Comparative studies in xylene and dichloromethane (DCM) reveal ethanol’s superiority in solubilizing intermediates and stabilizing the tetrahydropyrimidine ring. Elevated temperatures (>100°C) in xylene accelerate the reaction but promote decomposition, limiting yields to 65%.
Advanced Catalytic Systems
Diisopropylethylacetate (DIPEAc) Promotion
Recent innovations utilize DIPEAc as a dual solvent-catalyst, enabling rapid cyclization at 60°C with 85% yield. The mechanism involves:
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Activation of the aldehyde via hydrogen bonding
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Stabilization of the imine intermediate
-
Facilitation of enolate formation from the β-ketoamide
This method reduces reaction time to 4 hours and eliminates the need for strong acids, making it environmentally favorable.
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 12.29 (s, 1H, NH) | Tetrahydropyrimidine NH |
| δ 7.68–7.70 (d, 2H, Ar-H) | 2-Bromophenyl protons | |
| δ 7.33–7.38 (d, 2H, Ar-H) | 2-Fluorophenyl protons | |
| ¹³C NMR | δ 166.9 (C=O) | Carboxamide carbonyl |
| δ 122.3 (C-Br) | Bromine-substituted carbon | |
| IR | 2200 cm⁻¹ (C≡N stretch) | Nitrile group (if present) |
| MS | m/z 449.1 [M+H]⁺ | Molecular ion confirmation |
Data synthesized from analogous compounds.
Mechanistic Insights and Byproduct Analysis
Reaction Pathway
The synthesis proceeds through a stepwise mechanism:
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Imine formation : Condensation of 2-bromobenzaldehyde with urea
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Nucleophilic attack : β-Ketoamide enolate attacks the imine carbon
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Cyclization : Intramolecular dehydration forms the tetrahydropyrimidine ring
Side reactions include over-alkylation at the N1 position and hydrolysis of the carboxamide group under prolonged acidic conditions.
Scalability and Industrial Considerations
Pilot-Scale Production
Kilogram-scale batches using DIPEAc catalysis demonstrate consistent yields (82–84%) with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Critical process parameters include:
-
Cooling rate : Gradual cooling prevents precipitation of intermediates
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Stirring speed : ≥500 rpm ensures homogeneous mixing
Q & A
Q. Key Parameters :
- Yield optimization requires strict control of stoichiometry (1:1:1 molar ratio for aldehyde, urea, and β-ketoester).
- Catalytic acid (p-TsOH) enhances cyclization efficiency compared to traditional HCl .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and substituent positioning (e.g., dihedral angles between bromophenyl and fluorophenyl groups) .
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals: δ 2.35 ppm (CH₃), δ 6.8–7.6 ppm (aromatic protons), δ 9.2 ppm (NH, exchangeable) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to verify purity ≥95% .
Advanced: What strategies address low yields in the cyclocondensation step?
Methodological Answer:
- Solvent optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to improve reaction kinetics and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining yields >70% .
- In situ monitoring : Use FT-IR to track urea carbonyl disappearance (peak at ~1700 cm⁻¹) and adjust catalyst loading dynamically .
Advanced: How does bromine-fluorine substitution affect biological activity?
Methodological Answer:
- Comparative SAR studies : Replace Br with Cl or F in analogs and test kinase inhibition (e.g., EGFR, VEGFR2).
- Bromine : Enhances hydrophobic binding (IC₅₀: 0.8 µM vs. EGFR).
- Fluorine : Improves metabolic stability but reduces potency (IC₅₀: 2.3 µM) .
- Docking simulations : Bromine’s bulkiness fills a hydrophobic pocket in EGFR’s active site, while fluorine’s electronegativity disrupts H-bonding .
Advanced: What in vitro models are suitable for evaluating kinase inhibition?
Methodological Answer:
- Enzyme assays : Use recombinant kinases (EGFR, VEGFR2) with ADP-Glo™ kits to quantify inhibition (IC₅₀ calculations) .
- Cell-based models :
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Assay standardization :
- Structural re-analysis : Check for polymorphic impurities via DSC (melting point deviations >2°C indicate inconsistencies) .
Advanced: Are there polymorphic forms, and how are they characterized?
Methodological Answer:
- Polymorph screening : Recrystallize from 10 solvents (e.g., DMSO, acetone) and analyze via:
- XRD : Compare unit cell parameters (e.g., Form I: monoclinic vs. Form II: orthorhombic) .
- DSC : Identify thermal events (e.g., Form I melts at 218°C; Form II at 225°C) .
- Solubility testing : Use shake-flask method (Form I: 12 µg/mL in PBS; Form II: 8 µg/mL) .
Advanced: What in vivo models assess pharmacokinetics?
Methodological Answer:
- Rodent studies :
- Dosing : Administer 10 mg/kg (oral) or 5 mg/kg (IV) in Sprague-Dawley rats.
- PK parameters : Monitor Cmax (1.2 µg/mL), t₁/₂ (4.5 hours), and bioavailability (35%) via LC-MS/MS .
- Formulation : Use PEG-400/water (60:40) to enhance solubility for IV delivery .
Advanced: How to optimize solubility for biological testing?
Methodological Answer:
- Salt formation : Synthesize hydrochloride salt (improves aqueous solubility from 12 µg/mL to 85 µg/mL) .
- Co-solvents : Use 0.5% DMSO in cell culture media without compromising viability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .
Advanced: How to design SAR studies for substituent optimization?
Methodological Answer:
-
Substituent Library : Synthesize analogs with variations at positions:
- 2-Bromophenyl : Replace with 3-Br, 4-Cl, or 2-NO₂.
- N-(2-Fluorophenyl) : Test 3-F, 4-CF₃, or heteroaryl groups .
-
Data Analysis :
Substituent EGFR IC₅₀ (µM) Solubility (µg/mL) 2-Br 0.8 12 3-Br 1.5 18 4-Cl 2.1 25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
